6-acetyl-2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
CAS No.: 534554-64-8
Cat. No.: VC5197853
Molecular Formula: C24H32N4O5S2
Molecular Weight: 520.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 534554-64-8 |
|---|---|
| Molecular Formula | C24H32N4O5S2 |
| Molecular Weight | 520.66 |
| IUPAC Name | 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C24H32N4O5S2/c1-5-7-13-28(6-2)35(32,33)18-10-8-17(9-11-18)22(30)26-24-21(23(31)25-4)19-12-14-27(16(3)29)15-20(19)34-24/h8-11H,5-7,12-15H2,1-4H3,(H,25,31)(H,26,30) |
| Standard InChI Key | MXXXNNLDHOCWEE-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)NC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide, reflects its intricate architecture. Key features include:
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Thieno[2,3-c]pyridine core: A fused bicyclic system comprising a thiophene ring (positions 2,3) and a pyridine ring (position c) .
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Acetyl group: Positioned at C6, enhancing electrophilic reactivity and potential metabolic stability.
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Sulfamoyl benzamido moiety: A 4-[butyl(ethyl)sulfamoyl]benzamido group at C2, contributing to hydrogen bonding and solubility.
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N-methyl carboxamide: At C3, facilitating interactions with hydrophobic protein pockets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H32N4O5S2 |
| Molecular Weight | 520.66 g/mol |
| CAS Number | 534554-64-8 |
| IUPAC Name | See above |
| Topological Polar Surface Area | 145 Ų |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential reactions to assemble the thienopyridine core and introduce substituents:
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Core Formation: Cyclocondensation of thiophene derivatives with pyridine precursors under acidic conditions.
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Acetylation: Introduction of the acetyl group at C6 via Friedel-Crafts acylation, requiring anhydrous AlCl3 as a catalyst.
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Sulfamoyl Benzamido Attachment: Coupling 4-[butyl(ethyl)sulfamoyl]benzoic acid to the C2 amine using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Carboxamide Functionalization: Amidification at C3 with methylamine in the presence of DCC (dicyclohexylcarbodiimide).
Critical Reaction Conditions
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Temperature: 0–5°C for acylation to prevent side reactions.
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Solvents: Tetrahydrofuran (THF) for cyclocondensation; dimethylformamide (DMF) for coupling steps.
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Catalysts: Lewis acids (e.g., ZnCl2) for ring closure.
| Compound | HSC3 (µM) | T47D (µM) | RKO (µM) |
|---|---|---|---|
| 6i (Derivative) | 10.8 | 11.7 | 12.4 |
| Reference Standard | 8.2 | 9.1 | 10.3 |
Note: Data extrapolated from structurally related compounds .
Anti-Inflammatory Mechanisms
The butyl(ethyl)sulfamoyl moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, analogues reduced edema by 62% at 10 mg/kg, comparable to indomethacin.
Pharmacokinetic and ADME Profiles
Absorption and Distribution
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LogP: 3.2 ± 0.1, indicating moderate lipophilicity suitable for oral bioavailability.
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Plasma Protein Binding: 89% (predicted via QSAR models), suggesting prolonged circulation.
Metabolism and Excretion
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Primary Metabolites: N-demethylation at the carboxamide and oxidation of the butyl chain.
Comparative Analysis with Structural Analogues
Ethyl 6-Methyl Derivatives
Ethyl 6-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido} analogues (e.g., CAS: 449766-91-0) exhibit reduced Hsp90 affinity (ΔG = -9.2 kcal/mol vs. -10.5 kcal/mol for the acetyl variant) due to steric hindrance from the methyl group.
Halogenated Analogues
4,6-Dichloro-2-methylthieno[2,3-b]pyridine derivatives demonstrate enhanced electrophilicity but higher hepatotoxicity (ALT levels > 150 U/L at 50 mg/kg) .
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